molecular formula C18H15FN4O3S B2830098 (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone CAS No. 897471-98-6

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone

Cat. No. B2830098
CAS RN: 897471-98-6
M. Wt: 386.4
InChI Key: KRJSFEHOXNCBHH-UHFFFAOYSA-N
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Description

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has been found to have promising properties that make it a suitable candidate for use in drug development.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized and evaluated for antiproliferative activity. Its structure was characterized using various spectroscopic methods and X-ray diffraction studies, indicating stability due to inter and intra-molecular hydrogen bonds (Prasad et al., 2018).

Antimicrobial Activity

  • Synthesized derivatives of the compound have shown promising antimicrobial activity. This includes derivatives treated with various anilines and other agents, indicating a broad spectrum of antimicrobial potential (Sathe et al., 2011).

Catalytic and Solvent-Free Synthesis

  • A regioselective synthesis approach for similar fluorophenyl methanone compounds has been developed, showcasing the potential for efficient and environmentally friendly synthetic processes (Moreno-Fuquen et al., 2019).

Potential Anticonvulsant Agents

  • Certain derivatives of the compound have shown significant anticonvulsant activities, indicating potential therapeutic applications in neurology (Malik & Khan, 2014).

Affinity for Dopamine and Serotonin Receptors

  • The compound and its derivatives have been evaluated for their affinity for dopamine and serotonin receptors, which suggests potential applications in psychiatric medication development (Raviña et al., 1999; Raviña et al., 2000).

Antitumor Evaluation

  • Novel derivatives of the compound have been synthesized and evaluated for their antitumor activities, contributing to potential cancer therapy research (Racané et al., 2006).

Identification as Anti-mycobacterial Chemotypes

  • The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as new anti-mycobacterial chemotypes, offering a new avenue for tuberculosis treatment research (Pancholia et al., 2016).

properties

IUPAC Name

[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3S/c19-12-5-6-14-16(11-12)27-18(20-14)22-9-7-21(8-10-22)17(24)13-3-1-2-4-15(13)23(25)26/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJSFEHOXNCBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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